molecular formula C30H46Cl2N6O2 B1682668 (2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride CAS No. 137018-55-4

(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride

Cat. No. B1682668
CAS RN: 137018-55-4
M. Wt: 593.6 g/mol
InChI Key: KJGXSMZHYBXPIS-ZHXNKHNVSA-N
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Description

U83836E is a potent lipid peroxidation (LP) inhibitor. It has been shown to suppress oxidative stress and activate PKC, improving neurodegeneration in diabetic retinopathy (DR).

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of U-83836E, focusing on six unique applications:

Neuroprotection

U-83836E has been shown to prevent hydrogen peroxide-induced oxidative stress in neuronal cells and reduce secondary brain injury in models of cryogenic trauma. It inhibits reactive oxygen species (ROS) production and protects against neurotoxicity induced by kainic acid, preserving mitochondrial respiratory function and decreasing injured tissue .

Cardiology

In the context of myocardial ischemia/reperfusion injury (MIRI), U-83836E acts as a ROS scavenger, combining the amino functionalities of 21‑aminosteroids with the antioxidant ring portion of vitamin E to protect the heart against oxidative stress .

Antioxidant Properties

As a potent free radical scavenger, U-83836E inhibits lipid peroxidation and cell proliferation. It significantly protects against lethality induced by lipopolysaccharides (LPS) and reduces oxidative damage in blood proteins and platelets .

Renal Protection

U-83836E prevents oxidative damage in renal proximal tubular cells, suggesting a protective role for the kidneys against oxidative stress-related injuries .

Anti-Inflammatory Effects

The compound has been associated with anti-inflammatory effects, reducing protein carbonylation and TBARS formation in plasma proteins and platelets, which are markers of inflammation .

Cryogenic Trauma Management

U-83836E reduces secondary brain injury in rabbit models of cryogenic trauma, indicating its potential application in managing cryogenic injuries .

Each application demonstrates the versatility of U-83836E in various fields of scientific research, particularly in combating oxidative stress and protecting against cellular damage.

Enzo Life Sciences - U-83836E Abcam - U-83836E, Lazaroid antioxidant Spandidos Publications - Lazaroid U83836E protects the heart Springer - U-83836E prevents kainic acid-induced neuronal damage Springer - Oxidative Damage Mechanisms in Traumatic Brain Injury Spandidos Publications - The 4‑hydroxynonenal mediated oxidative damage

Mechanism of Action

Target of Action

U-83836E, also known as Lazaroid antioxidant, is a steroid compound that primarily targets lipid peroxidation . It acts as a potent free radical scavenger .

Mode of Action

U-83836E interacts with its targets by inhibiting lipid peroxidation, a process that can lead to cell damage . It also inhibits cell proliferation with an IC50 value of 6.30 mM . Furthermore, it significantly protects against LPS induced lethality .

Biochemical Pathways

The primary biochemical pathway affected by U-83836E is the lipid peroxidation pathway . By inhibiting this pathway, U-83836E prevents the formation of lipid peroxides, which are harmful to cells . This action has downstream effects such as reducing secondary brain injury in a rabbit model of cryogenic trauma .

Pharmacokinetics

It is soluble in water to 50 mm and in ethanol to 75 mm , which suggests that it may have good bioavailability.

Result of Action

The action of U-83836E results in several molecular and cellular effects. It significantly protects against LPS induced lethality . It also reduces secondary brain injury in a rabbit model of cryogenic trauma . In addition, it has been shown to protect cardiac function in ischemia/reperfusion rat models, decrease the malondialdehyde content and creatinine kinase activity, while increasing superoxide dismutase and glutathione peroxidase activity .

Action Environment

The action, efficacy, and stability of U-83836E can be influenced by environmental factors. For instance, it has been shown to be active both in vivo and in vitro . .

properties

IUPAC Name

(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N6O2.2ClH/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36;;/h19,37H,5-18,20H2,1-4H3;2*1H/t30-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGXSMZHYBXPIS-ZHXNKHNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(CC[C@](O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride

CAS RN

137018-55-4
Record name U 83836E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137018554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride
Reactant of Route 2
(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride
Reactant of Route 3
Reactant of Route 3
(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride
Reactant of Route 4
(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride
Reactant of Route 5
(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride
Reactant of Route 6
(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride

Q & A

Q1: What is the primary mechanism of action of U-83836E?

A1: U-83836E primarily acts as a potent scavenger of reactive oxygen species (ROS) and a lipid peroxidation inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits its effects by interrupting the chain reaction of lipid peroxidation, thereby protecting cells from oxidative damage induced by free radicals.

Q2: How does U-83836E affect intracellular signaling pathways?

A2: Research suggests that U-83836E can modulate several intracellular signaling pathways. It has been shown to enhance the translocation of protein kinase C epsilon (PKCε) from the cytoplasm to the membrane, potentially contributing to its cardioprotective effects. [] Additionally, U-83836E can inhibit the activation of caspase-1, an enzyme involved in inflammatory processes. []

Q3: Does U-83836E influence the production of inflammatory mediators?

A3: Studies have shown that U-83836E can attenuate the production of tumor necrosis factor-alpha (TNF-α) both in vitro and in vivo. [, ] In a rat model of septic shock, U-83836E administration reduced serum TNF-α levels, suggesting its potential in mitigating inflammatory responses. []

Q4: What is the molecular formula and weight of U-83836E?

A4: The molecular formula of U-83836E is C29H43N5O2·2HCl, and its molecular weight is 566.6 g/mol.

Q5: Is there any spectroscopic data available for U-83836E?

A5: While the provided research papers do not contain detailed spectroscopic data, they highlight its structural similarity to α-tocopherol (vitamin E), particularly the presence of a chromanol ring system. [] Further characterization using techniques like NMR and mass spectrometry would be necessary for a comprehensive spectroscopic analysis.

Q6: How does the structure of U-83836E contribute to its antioxidant activity?

A6: U-83836E's structure, featuring a chromanol ring system similar to α-tocopherol, is crucial for its antioxidant activity. [] The chromanol ring acts as an effective scavenger of free radicals, preventing the propagation of lipid peroxidation.

Q7: What are the potential formulation strategies to improve the bioavailability of U-83836E?

A7: U-83836E's lipophilic nature may pose challenges for bioavailability. Formulation strategies like encapsulation in liposomes or nanoparticles could improve its solubility, stability, and targeted delivery to specific tissues.

Q8: What is the half-life of U-83836E?

A8: The provided research does not specify the half-life of U-83836E. Pharmacokinetic studies are needed to determine its absorption, distribution, metabolism, and excretion profile.

Q9: What are the key in vitro models used to study the effects of U-83836E?

A9: Researchers have employed various in vitro models, including primary cultures of rat cerebellar granule cells, [] rat aortic smooth muscle cells, [] and human umbilical vein endothelial cells, [] to investigate the effects of U-83836E on glutamate-induced neurotoxicity, cell proliferation, and angiogenesis, respectively.

Q10: What animal models have been used to investigate the therapeutic potential of U-83836E?

A10: U-83836E has been evaluated in various animal models, including:

  • Rat model of cerebral trauma: Assessed its effects on blood-brain barrier breakdown, edema, and neuronal viability. []
  • Rat model of myocardial ischemia/reperfusion injury: Investigated its cardioprotective effects and impact on oxidative stress markers. [, ]
  • Rabbit model of cryogenic brain trauma: Evaluated its ability to reduce secondary brain injury and neutrophil aggregation. []
  • Rat model of diabetic retinopathy: Studied its effects on retinal neurodegeneration, oxidative stress markers, and electroretinographic parameters. []

Q11: Have any clinical trials been conducted with U-83836E?

A11: While the provided research does not mention specific clinical trials for U-83836E, it acknowledges that early clinical trials using lazaroids for CNS injury or organ transplantation did not yield promising results. []

Q12: What are the known toxicological effects of U-83836E?

A12: Research indicates that U-83836E exhibits some cytotoxicity at higher concentrations. In a study using rat cerebellar granule cells, U-83836E showed slight cytotoxicity above 10 μM, which became significant at 100 μM. []

Q13: Are there any long-term safety concerns associated with U-83836E?

A13: The long-term safety profile of U-83836E requires further investigation. Studies evaluating chronic administration in animal models are necessary to assess its potential for chronic toxicity.

Q14: What drug delivery strategies could potentially improve the therapeutic index of U-83836E?

A14: Targeted drug delivery approaches, such as encapsulating U-83836E in nanoparticles or liposomes, could enhance its delivery to specific tissues or cells, thereby improving its therapeutic index and potentially reducing off-target effects.

Q15: What analytical techniques have been used to study the effects of U-83836E?

A15: Researchers have employed various analytical techniques, including:

  • Spectrophotometry: To measure oxidative stress markers such as malondialdehyde (MDA) levels, superoxide dismutase (SOD) activity, and glutathione (GSH) levels. [, , , ]
  • Chemiluminescence: To assess the generation of oxygen free radicals in whole blood. []
  • Immunoblotting (Western blotting): To detect the activation of signaling proteins like PKCε and caspase-3, as well as the degradation of proteins like spectrin. [, , , ]
  • Electron paramagnetic resonance (EPR) spectrometry: To evaluate the ability of U-83836E to scavenge nitric oxide. []
  • Histological analysis: To assess tissue damage and inflammatory cell infiltration. [, , ]
  • Electroretinography: To evaluate retinal function in a diabetic retinopathy model. []

Q16: What is known about the solubility of U-83836E?

A16: While specific solubility data is not provided, the research highlights that U-83836E, being a lipophilic compound, exhibits better solubility in lipids compared to aqueous solutions. [, ] Its formulation as a dihydrochloride salt aims to enhance its solubility in aqueous media.

Q17: Are there any alternative compounds with similar antioxidant properties to U-83836E?

A17: Yes, several other antioxidant compounds exhibit similar properties to U-83836E. These include:

  • Other Lazaroid compounds: Tirilazad mesylate and U-74389G are examples of lazaroids that have been studied for their antioxidant and neuroprotective properties. [, , ]
  • Vitamin E and its analogs: α-tocopherol, the most biologically active form of vitamin E, and its water-soluble analog Trolox, are potent antioxidants. [, ]
  • Spin-trapping agents: Compounds like α-phenyl-N-tert-butyl nitrone (PBN) can trap free radicals and prevent their damaging effects. [, ]
  • Iron chelators: Deferoxamine mesylate can bind to free iron, preventing it from participating in the Fenton reaction and generating harmful hydroxyl radicals. [, ]

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